2-Chloronaphthalene-d7 physical and chemical properties
2-Chloronaphthalene-d7 physical and chemical properties
For researchers, scientists, and professionals in drug development, a comprehensive understanding of analytical standards is paramount. This guide provides a detailed overview of the physical and chemical properties of 2-Chloronaphthalene-d7, a deuterated analog of 2-chloronaphthalene (B1664065), and its application as an internal standard in the analysis of environmental pollutants.
Core Physical and Chemical Properties
2-Chloronaphthalene-d7 is a stable, isotopically labeled form of 2-chloronaphthalene, where seven hydrogen atoms have been replaced with deuterium. This labeling makes it an ideal internal standard for quantification studies using mass spectrometry, as it is chemically similar to the native compound but has a distinct mass-to-charge ratio.
The physical and chemical properties of 2-Chloronaphthalene-d7 are summarized in the table below. It is important to note that while some properties are reported specifically for the deuterated compound, others are for the unlabeled 2-chloronaphthalene and are expected to be very similar for its deuterated counterpart.
| Property | Value |
| Chemical Formula | C₁₀D₇Cl |
| Molecular Weight | 169.66 g/mol |
| CAS Number | 93951-84-9 |
| Appearance | White to off-white solid powder |
| Melting Point | 57-60 °C (for unlabeled 2-chloronaphthalene) |
| Boiling Point | 256 °C (for unlabeled 2-chloronaphthalene) |
| Density | 1.252 g/cm³ |
| Flash Point | 115.165 °C |
| Solubility | Insoluble in water; soluble in organic solvents such as DMSO, ethanol, and DMF.[1] |
| Vapor Pressure | 0.017 mmHg at 25 °C (for unlabeled 2-chloronaphthalene) |
| LogP (Octanol/Water) | 3.493 |
Experimental Protocols: Analysis of Polychlorinated Naphthalenes (PCNs)
2-Chloronaphthalene-d7 is primarily utilized as an internal standard in the analytical determination of polychlorinated naphthalenes (PCNs) in various environmental matrices. The following is a representative experimental protocol for the analysis of PCNs in a sediment sample using gas chromatography-mass spectrometry (GC-MS) with isotope dilution. This protocol is based on principles outlined in U.S. Environmental Protection Agency (EPA) methods such as Method 1625 and Method 8270.[1]
Sample Preparation and Extraction
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Sample Collection and Storage: Collect sediment samples in pre-cleaned glass containers and store them at 4°C until extraction.
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Spiking with Internal Standard: Prior to extraction, a known amount of 2-Chloronaphthalene-d7 solution is spiked into the sediment sample. This allows for the accurate quantification of the target PCNs by correcting for losses during sample preparation and analysis.
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Extraction: The sample is then subjected to an extraction procedure to isolate the PCNs. Common techniques include:
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Soxhlet Extraction: The sample is placed in a thimble and continuously extracted with a suitable solvent (e.g., a mixture of hexane (B92381) and acetone) for several hours.
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Pressurized Fluid Extraction (PFE): A more rapid technique that uses elevated temperatures and pressures to extract the analytes with a smaller volume of solvent.
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Ultrasonic Extraction: The sample is sonicated with a solvent to facilitate the extraction of the target compounds.
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Extract Cleanup
The raw extract often contains interfering compounds from the sample matrix that can affect the GC-MS analysis. Therefore, a cleanup step is necessary.
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Sulfur Removal: For sediment samples, elemental sulfur can be a significant interference. This is typically removed by treatment with copper powder or by gel permeation chromatography (GPC).
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Fractionation: The extract is passed through a multi-layered silica (B1680970) gel column or a Florisil column to separate the PCNs from other organic compounds. The column is eluted with a sequence of solvents of increasing polarity, and the fraction containing the PCNs is collected.
Concentration
The cleaned extract is concentrated to a small volume (typically 1 mL) to increase the concentration of the analytes before GC-MS analysis. This is often achieved using a gentle stream of nitrogen gas (blowdown) or a rotary evaporator.
GC-MS Analysis
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Injection: A small aliquot (e.g., 1 µL) of the concentrated extract is injected into the gas chromatograph.
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Separation: The PCNs are separated on a capillary column (e.g., a DB-5ms column) based on their boiling points and polarity. The GC oven temperature is programmed to ramp up over time to achieve optimal separation.
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Detection: The separated compounds elute from the GC column and enter the mass spectrometer. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the characteristic ions of the target PCNs and the deuterated internal standard.
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Quantification: The concentration of each PCN congener is determined by comparing the peak area of its characteristic ion to the peak area of the characteristic ion of 2-Chloronaphthalene-d7. The known concentration of the internal standard allows for the calculation of the native PCN concentrations in the original sample.
Visualizing the Analytical Workflow
The following diagram illustrates the key stages of the experimental workflow for the analysis of Polychlorinated Naphthalenes (PCNs) in an environmental sample using 2-Chloronaphthalene-d7 as an internal standard.
This technical guide provides a foundational understanding of 2-Chloronaphthalene-d7 for professionals engaged in high-stakes research and development. The detailed properties and protocols herein are intended to support the accurate and reliable quantification of environmental contaminants.
